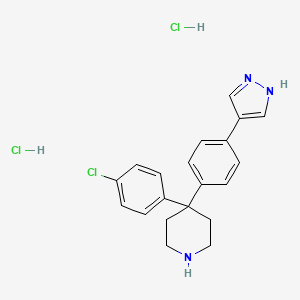

N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide

Vue d'ensemble

Description

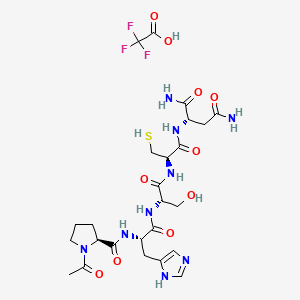

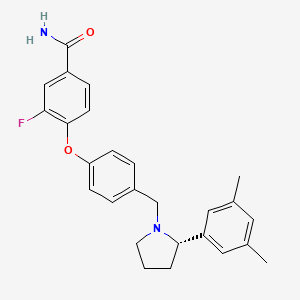

“N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a pyrimidine ring, which is a basic structure in many biological molecules like nucleotides. The presence of the acrylamide group suggests that this compound could participate in Michael addition reactions .

Applications De Recherche Scientifique

RORγ Agonist

AZ5104 acts as an RORγ agonist at low micromolar concentrations . Molecular docking analysis showed that this compound occupies the ligand binding domain of the receptor with a significant docking score .

Inhibition of SRC-ERK-STAT3

Analysis of the biological activity of AZ5104 in Th17 cells revealed that it downregulates RORγT expression and Th17-related cytokine production via inhibition of SRC-ERK-STAT3 (SRC proto-oncogene - extracellular regulated MAP kinase - signal transducer and activator of transcription 3) .

EGFR Inhibitor

AZ5104 is an EGFR (epidermal growth factor receptor) inhibitor . Due to the inhibition of downstream elements of EGFR signaling, it exerts different biological activity towards a Th17-specific isoform .

Treatment of Autoimmune Disorders

The results of the research on AZ5104 may be relevant in the future for the design of treatments targeting signaling pathways that inhibit Th17-related inflammation in certain autoimmune disorders .

More Potent than Osimertinib

Although AZ5104 has a similar overall pharmacologic profile to osimertinib, preclinical studies indicate that it is more potent than osimertinib against EGFR-mutant cell lines with a lower margin to EGFR wild-type activity .

Mécanisme D'action

Target of Action

AZ5104, also known as Osimertinib metabolite M6, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation . AZ5104 selectively inhibits both EGFR-TKI–sensitizing and EGFR T790M–resistance mutations .

Mode of Action

AZ5104 interacts with its target, EGFR, by occupying the ligand-binding domain of the receptor . This interaction results in the inhibition of EGFR signaling pathways, thereby reducing cellular growth in EGFR-mutant cell lines .

Biochemical Pathways

The primary biochemical pathway affected by AZ5104 is the EGFR signaling pathway . By inhibiting EGFR, AZ5104 disrupts the downstream signaling pathways that regulate cell growth and differentiation . Furthermore, AZ5104 has been shown to downregulate RORγT expression and Th17-related cytokine production via inhibition of the SRC-ERK-STAT3 signaling pathway .

Pharmacokinetics

AZ5104 is an active metabolite of Osimertinib, produced by cytochrome P450 (CYP) 3A4 through demethylation . It circulates at approximately 10% of the concentration of the parent compound . The area under the curve (AUC) from 0 to 24 hours for AZ5104 is 540 ng/mL*h, which is significant for predicting grade ≥ 2 adverse events .

Result of Action

The primary result of AZ5104’s action is the inhibition of cellular growth in EGFR-mutant cell lines . This leads to sustained tumor growth inhibition in patient-derived xenografts (PDX) harboring the G719X mutation alone or in combination with L861Q and S768I .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AZ5104. For instance, the compound’s activity can be affected by the presence of specific activating EGFR mutations within the tumor cells . Additionally, the compound’s efficacy can be influenced by the inhibition of downstream elements of EGFR signaling .

Propriétés

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNVEOMHJHBNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide | |

CAS RN |

1421373-98-9 | |

| Record name | N-(2-((2-(Dimethylamino)ethyl)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-5104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DWZ6SE1E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is AZ5104 and how is it related to osimertinib?

A: AZ5104, also known as N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide, is an active metabolite of the third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) osimertinib. [, , , , ] Osimertinib is metabolized in vivo, primarily by CYP3A enzymes, to produce AZ5104, which also demonstrates inhibitory activity against EGFR. [, , , , , , ]

Q2: How does AZ5104 interact with EGFR and what are the downstream effects?

A: Like osimertinib, AZ5104 acts as an irreversible inhibitor of EGFR. [, ] It binds to the ATP-binding site of EGFR, particularly targeting EGFR harboring sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation. [, ] This binding inhibits EGFR autophosphorylation and downstream signaling pathways, ultimately leading to reduced cell proliferation and tumor growth in EGFR-driven cancers. [, ]

Q3: What is the structure of AZ5104?

A3: AZ5104's chemical structure is N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide. Information regarding its molecular formula, weight, and spectroscopic data may be found in relevant chemical databases or publications.

Q4: How does the structure of AZ5104 influence its activity?

A: While specific SAR (Structure-Activity Relationship) studies focusing solely on AZ5104 may be limited, research on osimertinib and its analogs provides insights. Modifications to the core structure can influence binding affinity to EGFR, metabolic stability, and overall pharmacokinetic properties. [, ]

Q5: How stable is AZ5104 under various conditions?

A: AZ5104, similar to osimertinib, exhibits stability challenges in specific matrices like plasma. [, ] Research suggests that a Michael addition reaction between the Michael acceptor moiety of AZ5104 and cysteine residues in the plasma matrix contributes to its degradation. []

Q6: Are there any strategies to improve AZ5104 stability in biological samples?

A: Yes, strategies to improve the stability of AZ5104 in plasma have been explored. One approach involves modifying sample preparation procedures to minimize degradation, such as incorporating specific additives or optimizing storage conditions. []

Q7: What is the pharmacokinetic profile of AZ5104?

A: AZ5104 exhibits a distinct pharmacokinetic profile compared to osimertinib. Studies indicate that it achieves lower systemic exposure (AUC) and peak concentration (Cmax) than osimertinib in both preclinical models and humans. []

Q8: What is the clinical significance of AZ5104 in osimertinib therapy?

A: AZ5104 contributes to the overall efficacy of osimertinib treatment. [, , ] Understanding its pharmacokinetic profile and potential for drug-drug interactions is crucial for optimizing osimertinib therapy. [, ]

Q9: Have any specific analytical methods been developed for AZ5104 quantification?

A: Yes, various analytical methods, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed and validated for quantifying AZ5104 in biological matrices. [, , , ] These methods play a crucial role in pharmacokinetic studies and therapeutic drug monitoring. []

Q10: What is the significance of AZ5104 in understanding resistance mechanisms to EGFR inhibitors?

A: While AZ5104 itself may not be a primary focus in resistance studies, its presence and relative levels alongside osimertinib can provide valuable insights into treatment response and potential resistance mechanisms. [] For instance, the emergence of specific EGFR mutations, like T798I, can confer resistance to certain EGFR inhibitors, highlighting the need for further research and development of next-generation therapies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)

![1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea](/img/structure/B605657.png)

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)